molecular formula C26H34O7 B1196128 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate

Cat. No. B1196128
M. Wt: 458.5 g/mol
InChI Key: KBKUJJFDSHBPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate is a natural product found in Bufo bufo and Bufo gargarizans with data available.

Scientific Research Applications

Bioactive Compounds in Helleborus torquatus

Meng et al. (2001) identified bufadienolides, including hellebortin A and B, in Helleborus torquatus, noting their potential as ecdysteroid agonists and antagonists. This research suggests possible therapeutic applications due to these biological activities (Meng et al., 2001).

Synthesis and Structural Analysis

Kamano et al. (1988) explored the synthesis of bufadienolides with ring-D oxygen substituents, contributing to the understanding of their chemical structure and potential for modification in pharmaceutical contexts (Kamano et al., 1988).

Potential Therapeutic Applications

Yang et al. (2010) isolated new bufadienolides from Helleborus thibetanus and evaluated their cytotoxic activities against tumor cells, indicating potential applications in cancer therapy (Yang et al., 2010).

Cytotoxic Activity Studies

Meng et al. (2019) isolated bufadienolides from Bufo melanosticus skins and examined their cytotoxic activity against various carcinoma cell lines, suggesting their potential use in cancer treatment (Meng et al., 2019).

properties

IUPAC Name

[14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKUJJFDSHBPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871826
Record name 16-(Acetyloxy)-3,5-dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate
Reactant of Route 6
5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,5,16beta-trihydroxy-, 16-acetate

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